2-Fluoro-3-methoxyisonicotinonitrile
Description
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
2-fluoro-3-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c1-11-6-5(4-9)2-3-10-7(6)8/h2-3H,1H3 |
InChI Key |
GPNXRQGVKTYABC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
The closest analog is 3-Fluoro-2-methoxyisonicotinonitrile (CAS 1210041-69-2), a positional isomer with fluorine at position 3 and methoxy at position 2. Key differences include:
- Hazard Profile: This isomer has notable hazards, including H302 (harmful if swallowed) and H315 (skin irritation) . Similar hazards may apply to the target compound, but positional differences could modulate toxicity.
Halogen-Substituted Derivatives
- 3,5-Difluoroisonicotinonitrile (CAS 1339175-72-2): Dual fluorine substitution at positions 3 and 5 increases electron withdrawal, likely reducing basicity compared to mono-fluoro analogs. Similarity score: 0.66 .
- 2-Chloro-6-methoxyisonicotinonitrile (CAS 1214377-09-9): Chlorine’s larger atomic radius and polarizability may enhance intermolecular interactions, influencing crystallinity. Similarity score: 0.67 .
Functional Group Variations
- Similarity score: 0.65 .
- 3-Amino-5-fluoro-6-methoxypyridine (CAS 886372-67-4): Replacement of the cyano group with an amino group increases hydrophilicity and hydrogen-bonding capacity. Similarity score: 0.72 .
Data Tables
*Estimated based on analogs.
Research Findings and Implications
- Substituent Position Effects: Fluorine and methoxy group positions significantly influence electronic properties. For example, 3-Fluoro-2-methoxyisonicotinonitrile’s hazards (H302, H315) suggest that even minor positional changes alter toxicity profiles.
- Halogen Impact : Difluoro analogs exhibit reduced basicity, while chloro derivatives may offer enhanced crystallinity for solid-state applications.
- Functional Group Trade-offs: Replacing cyano with amino groups (e.g., 3-Amino-5-fluoro-6-methoxypyridine ) improves hydrophilicity but reduces stability under acidic conditions.
Q & A
Q. What spectroscopic techniques are essential for characterizing 2-Fluoro-3-methoxyisonicotinonitrile?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) is critical for confirming substituent positions and fluorine integration. Infrared (IR) spectroscopy identifies functional groups (e.g., nitrile stretching ~2200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) enhances reliability .
Q. What are the critical steps in synthesizing this compound?
- Methodological Answer : Key steps include:
- Fluorination strategy : Electrophilic fluorination agents (e.g., Selectfluor®) or halogen-exchange reactions under anhydrous conditions.
- Protection of reactive sites : Temporary protection of the methoxy group to avoid side reactions.
- Purification : Chromatography or recrystallization to isolate high-purity product. Computational reaction path searches (e.g., ICReDD’s quantum chemical-guided methods) can streamline route optimization .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of nitrile vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Emergency measures : Carbon dioxide or alcohol-resistant foam for fire suppression; avoid water for nitrile fires due to HCN release risks .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of fluorinated isonicotinonitriles?
- Methodological Answer : Use a 2<sup>k</sup> factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example:
Q. How do electronic effects of methoxy and fluorine substituents influence reactivity in isonicotinonitrile derivatives?
- Methodological Answer :
- Hammett analysis : Quantify substituent effects on reaction rates using σmeta values (fluoro: +0.34, methoxy: -0.12).
- DFT calculations : Map electron density distributions (e.g., Fukui indices) to predict nucleophilic/electrophilic sites. The electron-withdrawing fluorine enhances nitrile reactivity, while methoxy’s electron-donating nature stabilizes intermediates .
Q. What strategies mitigate regioselectivity challenges in fluorinating methoxy-substituted pyridines?
- Methodological Answer :
- Directing groups : Install temporary groups (e.g., boronic esters) to steer fluorination to the desired position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-fluorination.
- Computational guidance : Reaction path searches (e.g., using artificial force-induced reaction (AFIR) methods) predict regioselectivity before lab validation .
Q. How to resolve discrepancies between theoretical and experimental spectral data for this compound?
- Methodological Answer :
- Orthogonal validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable).
- Dynamic effects : Account for solvent-induced shifts or conformational flexibility in DFT calculations.
- Impurity analysis : Use LC-MS to detect byproducts (e.g., de-fluorinated analogs) that may skew results .
Q. What computational tools predict the stability of fluorinated pyridine intermediates in aqueous environments?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model hydrolysis pathways under varying pH conditions.
- pKa prediction tools : Software like MarvinSuite estimates nitrile group stability against nucleophilic attack.
- Solvent-accessible surface area (SASA) analysis : Identify vulnerable sites for degradation .
Data Contradiction Analysis
Q. How to address conflicting purity results between HPLC and elemental analysis?
- Methodological Answer :
- Systematic troubleshooting :
HPLC calibration : Verify column integrity and mobile phase composition.
Elemental analysis : Confirm combustion efficiency for nitrogen/fluorine quantification.
Degradation check : Test for light-/moisture-sensitive degradation using accelerated stability studies .
Q. Why might fluorination yields vary significantly between batch reactions?
- Methodological Answer :
- Trace moisture analysis : Karl Fischer titration to detect water in solvents/reagents (≥50 ppm can quench fluorinating agents).
- Catalyst deactivation : XPS or TEM to assess catalyst surface oxidation.
- Statistical process control (SPC) : Implement control charts to monitor batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
